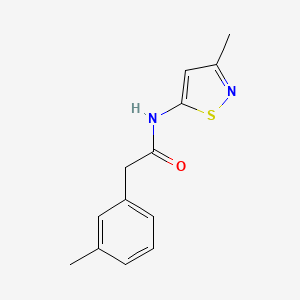![molecular formula C22H31N5O B6446289 4-{6-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine CAS No. 2640881-10-1](/img/structure/B6446289.png)
4-{6-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reagents: 1-(3-phenylpropyl)piperazine, base (e.g., potassium carbonate)
Conditions: Heating under reflux in an appropriate solvent (e.g., acetonitrile).
Step 3: Attachment of Morpholine Ring
Reagents: Morpholine, coupling agent (e.g., EDCI)
Conditions: Room temperature, followed by purification using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing production costs, and ensuring consistent product quality. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the piperazine and morpholine groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
-
Step 1: Synthesis of Pyrimidine Core
Reagents: 2,4-dichloropyrimidine, methylamine
Conditions: Reflux in ethanol, followed by purification through recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-{6-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogen atoms can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, room temperature.
Reduction: Lithium aluminum hydride in dry ether, reflux.
Substitution: Potassium carbonate in DMF, elevated temperature.
Major Products Formed
Oxidation: N-oxides of the piperazine and morpholine rings.
Reduction: Reduced derivatives with hydrogenated nitrogen atoms.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
4-{6-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-{6-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may inhibit the activity of specific kinases or interact with neurotransmitter receptors, leading to altered cellular signaling and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Imatinib: A tyrosine kinase inhibitor used in the treatment of leukemia.
Flumatinib: Another tyrosine kinase inhibitor with a similar structure but different substituents.
Uniqueness
4-{6-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine is unique due to its specific combination of functional groups, which imparts distinct biological activities and chemical reactivity. Its structural features allow for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-[6-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O/c1-19-18-21(26-14-16-28-17-15-26)24-22(23-19)27-12-10-25(11-13-27)9-5-8-20-6-3-2-4-7-20/h2-4,6-7,18H,5,8-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFCETMVPMJJDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)CCCC3=CC=CC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(1-phenylethyl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6446209.png)
![N-{1-[(3-methoxyphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6446213.png)
![N-[(4-methoxyphenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine](/img/structure/B6446214.png)

![2-{1-[(3-bromo-4-methoxyphenyl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine](/img/structure/B6446225.png)
![N-ethyl-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6446230.png)
![1-methyl-4-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]phthalazine](/img/structure/B6446238.png)
![1-(azepan-1-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6446246.png)
![4-methoxy-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine](/img/structure/B6446254.png)
![4-(6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine](/img/structure/B6446257.png)
![2-(5-chloropyridin-2-yl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B6446259.png)
![N-{1-[(3-methylphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6446285.png)
![4-{4-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-2-yl}morpholine](/img/structure/B6446292.png)
![2-({1-[(3-bromophenyl)methyl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B6446297.png)
